molecular formula C23H23N5O3 B2870966 N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1189941-45-4

N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2870966
CAS No.: 1189941-45-4
M. Wt: 417.469
InChI Key: UYHWARPVQRWUBW-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide features a [1,2,4]triazolo[4,3-a]quinoxaline core modified with a phenoxy group at position 4 and an acetamide side chain substituted with a cyclohexyl moiety. The phenoxy substituent may enhance DNA intercalation, while the bulky cyclohexyl group likely influences lipophilicity and target binding .

Properties

IUPAC Name

N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-20(24-16-9-3-1-4-10-16)15-27-23(30)28-19-14-8-7-13-18(19)25-22(21(28)26-27)31-17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHWARPVQRWUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors to form the triazoloquinoxaline core, followed by functionalization to introduce the cyclohexyl and phenoxy groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to different biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and pharmacological differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline Cyclohexyl (acetamide), 4-phenoxy Not explicitly reported Inferred anticancer activity (Topo II inhibition)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 4-Chlorophenyl (acetamide), 1-methyl 367.793 Unspecified (structural analog)
2-(Bis[1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline 4-Fluorophenyl (acetamide), sulfanyl bridge Not explicitly reported Topo II inhibition, apoptosis induction (Caco-2 cells)
N-Benzyl-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide [1,2,4]Triazolo[4,3-a]quinoxaline Benzyl (acetamide), 3,5-dimethylphenoxy Not explicitly reported Potential anticancer (structural similarity)

Key Observations

Core Modifications: The target compound and its analogs share the [1,2,4]triazolo[4,3-a]quinoxaline core, critical for Topo II inhibition . Bis-triazoloquinoxaline derivatives (e.g., ) exhibit enhanced cytotoxicity due to dual intercalation sites but may face solubility challenges .

Substituent Effects :

  • Acetamide Side Chain :
  • Cyclohexyl (target) vs. chlorophenyl () vs. Phenoxy Position:
  • 4-Phenoxy (target) vs. 3,5-dimethylphenoxy (): Substitution patterns influence steric hindrance and π-π stacking with DNA .

Triazole-containing analogs (e.g., ) utilize click chemistry for triazole ring formation, differing from triazoloquinoxaline syntheses .

Pharmacological Profiles: The bis-triazoloquinoxaline derivative () demonstrated superior Topo II inhibition (IC₅₀ = 1.2 µM) compared to mono-core analogs, highlighting the role of structural complexity . Quinazolinone-based acetamides () exhibit anticonvulsant activity, underscoring how core heterocycle variations (triazoloquinoxaline vs. quinazolinone) dictate mechanistic divergence .

Biological Activity

N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a triazole and quinoxaline moiety. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 334.36 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound selectively inhibits the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.

  • Case Study: NSCLC and CNS Cancer Cells
    • Cell Lines Tested : HOP-92 (NSCLC) and U251 (CNS)
    • Results : The compound showed a log GI(50) value of -6.01 for HOP-92 and -6.00 for U251, indicating potent anticancer activity against these cell lines .

Antibacterial Activity

In addition to its anticancer effects, the compound has demonstrated antibacterial activity. A separate study evaluated its effectiveness against various bacterial strains.

  • Antibacterial Testing :
    • Method : In vitro assays were performed against standard bacterial strains.
    • Results : The compound exhibited notable antibacterial properties comparable to established antibiotics like cefadroxil at concentrations of 100 μg/100 μL .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the cyclohexyl group and phenoxy substituents can significantly influence biological activity.

Structural Feature Impact on Activity
Cyclohexyl GroupEnhances lipophilicity and cell permeability
Phenoxy SubstituentModulates receptor binding affinity
Triazole MoietyContributes to anticancer activity

The proposed mechanism of action involves the inhibition of specific pathways critical for cancer cell survival and proliferation. By targeting these pathways, this compound disrupts cellular processes essential for tumor growth.

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